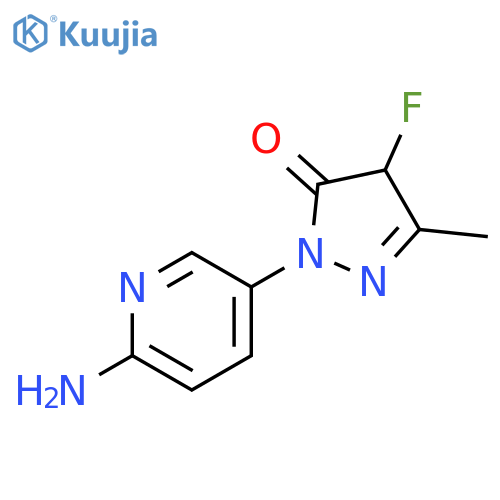Cas no 2090445-88-6 (3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl-)

2090445-88-6 structure
商品名:3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl-
CAS番号:2090445-88-6
MF:C9H9FN4O
メガワット:208.192364454269
CID:5266574
3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl-
-
- インチ: 1S/C9H9FN4O/c1-5-8(10)9(15)14(13-5)6-2-3-7(11)12-4-6/h2-4,8H,1H3,(H2,11,12)
- InChIKey: WTHNMRODNLSYOK-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)C(F)C(=O)N1C1=CC=C(N)N=C1
3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070428-1g |
1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95% | 1g |
¥5180.0 | 2023-03-19 | |
| Enamine | EN300-359119-10.0g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
| Enamine | EN300-359119-0.1g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
| Enamine | EN300-359119-0.25g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
| Enamine | EN300-359119-2.5g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
| Enamine | EN300-359119-0.05g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
| Enamine | EN300-359119-0.5g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
| Enamine | EN300-359119-1.0g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
| Enamine | EN300-359119-5.0g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 |
3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl- 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
2090445-88-6 (3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl-) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬